

# Spectroscopic Data Analysis of Geissospermine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Geissospermine

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This technical guide provides a comprehensive overview of the spectroscopic data analysis of **Geissospermine**, a complex indole alkaloid. The information presented herein is curated from various scientific sources to offer a detailed resource for the characterization and elucidation of this significant natural product.

## Mass Spectrometry (MS)

High-resolution mass spectrometry is a critical tool for determining the elemental composition and elucidating the fragmentation pathways of **Geissospermine**.

**Molecular Formula and Exact Mass:** The molecular formula for **Geissospermine** has been established as  $C_{40}H_{48}N_4O_3$ , with a monoisotopic mass of 632.37264141 Da.<sup>[1]</sup>

Table 1: High-Resolution Mass Spectrometry Data for **Geissospermine**

Parameter	Value	Source
Molecular Formula	C <sub>40</sub> H <sub>48</sub> N <sub>4</sub> O <sub>3</sub>	PubChem[1]
Exact Mass	632.37264141 Da	PubChem[1]
Major MS <sup>2</sup> Fragment Ions (m/z)	490.305, 144.081	Aigotti et al., 2022[2]
Minor MS <sup>2</sup> Fragment Ions (m/z)	325.191, 309.197	Aigotti et al., 2022[2]

Fragmentation Pattern: Tandem mass spectrometry (MS<sup>2</sup>) of the protonated molecule reveals two main fragmentation pathways. The predominant pathway involves a cleavage that results in two mono-charged product ions with m/z values of 490.306 and 144.081.[2] The high stability of the fragment with m/z 144.081, which possesses a highly conjugated electronic configuration, is believed to drive this fragmentation.[2] A secondary, less prominent fragmentation pathway yields product ions with m/z values of 325.191 and 309.197.[2]

Experimental Protocol: HPLC-UV-Diode Array-Multistage High-Resolution Mass Spectrometry

A suitable method for the analysis of **Geissospermine** involves High-Performance Liquid Chromatography (HPLC) coupled with a UV-Diode Array detector and a high-resolution mass spectrometer.[2]

- Chromatography: Reverse-phase chromatography can be employed using a C18 or a diphenyl column. A typical mobile phase consists of a gradient of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.01%) to ensure protonation of the alkaloid.[2]
- Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is a common technique for the analysis of alkaloids.[3] High-resolution instruments, such as an Orbitrap or a Q-TOF mass spectrometer, are used to obtain accurate mass measurements for both the precursor ion and its fragments, enabling the determination of elemental compositions.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for identifying chromophoric systems.

Table 2: UV-Vis Absorption Data for **Geissospermine**

Wavelength ( $\lambda_{\text{max}}$ )	Solvent System	Source
226 nm, 286 nm	Acetonitrile/Water + 0.01% Formic Acid	Aigotti et al., 2022[2]

The UV spectrum of **Geissospermine** is characteristic of its bis-indole alkaloid structure, which contains both indole and indoline chromophores, resulting in a mixed absorption spectrum.[2]

#### Experimental Protocol: UV-Vis Spectroscopy

UV-Vis spectra are typically recorded using a diode array detector coupled with an HPLC system.[2]

- **Instrumentation:** A spectrophotometer capable of scanning a wavelength range of at least 200-400 nm is required.
- **Sample Preparation:** The sample is dissolved in a suitable UV-transparent solvent. For HPLC-coupled analysis, the spectrum is obtained from the eluting peak corresponding to **Geissospermine**. The mobile phase composition at the time of elution serves as the solvent system.[2]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While the original structure of **Geissospermine** was elucidated using NMR spectroscopy, detailed, publicly available, and fully assigned  $^1\text{H}$  and  $^{13}\text{C}$  NMR data remains scarce in recent literature.[2] The complexity of the molecule results in a highly complex spectrum requiring advanced 1D and 2D NMR techniques for complete assignment.

Expected Regions for  $^1\text{H}$  and  $^{13}\text{C}$  NMR Signals:

Based on the known structure of **Geissospermine**, the following general regions for NMR signals can be anticipated:

- $^1\text{H}$  NMR:
  - Aromatic Protons ( $\delta$  6.5-8.0 ppm): Protons on the indole and indoline ring systems.
  - Olefinic Protons ( $\delta$  5.0-6.5 ppm): Protons on any carbon-carbon double bonds.
  - Protons adjacent to Nitrogen and Oxygen ( $\delta$  2.5-4.5 ppm): Protons on carbons attached to the nitrogen and oxygen atoms within the heterocyclic rings.
  - Aliphatic Protons ( $\delta$  0.5-2.5 ppm): Protons in the saturated portions of the molecule, including the ethyl side chain.
- $^{13}\text{C}$  NMR:
  - Carbonyl Carbon ( $\delta$  160-180 ppm): The carbon of the ester group.
  - Aromatic and Olefinic Carbons ( $\delta$  100-150 ppm): Carbons of the indole, indoline, and other unsaturated systems.
  - Carbons adjacent to Heteroatoms ( $\delta$  40-90 ppm): Carbons bonded to nitrogen and oxygen.
  - Aliphatic Carbons ( $\delta$  10-40 ppm): Saturated carbons in the core structure and side chain.

#### Experimental Protocol: NMR Spectroscopy

The acquisition of high-quality NMR data for **Geissospermine** requires a high-field NMR spectrometer and a suite of 1D and 2D experiments.

- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.
- Sample Preparation: A purified sample of **Geissospermine** is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). Tetramethylsilane (TMS) is typically used as an internal standard.
- Experiments:

- 1D NMR:  $^1\text{H}$  and  $^{13}\text{C}\{^1\text{H}\}$  experiments are fundamental.
- 2D NMR: For complete structural assignment, a series of 2D experiments are necessary, including:
  - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for connecting different fragments of the molecule.
  - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.

## Infrared (IR) Spectroscopy

Detailed IR spectroscopic data for **Geissospermine** is not readily available in recent literature. However, based on its functional groups, characteristic absorption bands can be predicted.

Table 3: Predicted Infrared Absorption Bands for **Geissospermine**

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group	Vibration Mode
~3400-3300	N-H	Stretching
~3100-3000	C-H (aromatic/olefinic)	Stretching
~2960-2850	C-H (aliphatic)	Stretching
~1735	C=O (ester)	Stretching
~1600-1450	C=C (aromatic)	Stretching
~1250-1000	C-O, C-N	Stretching

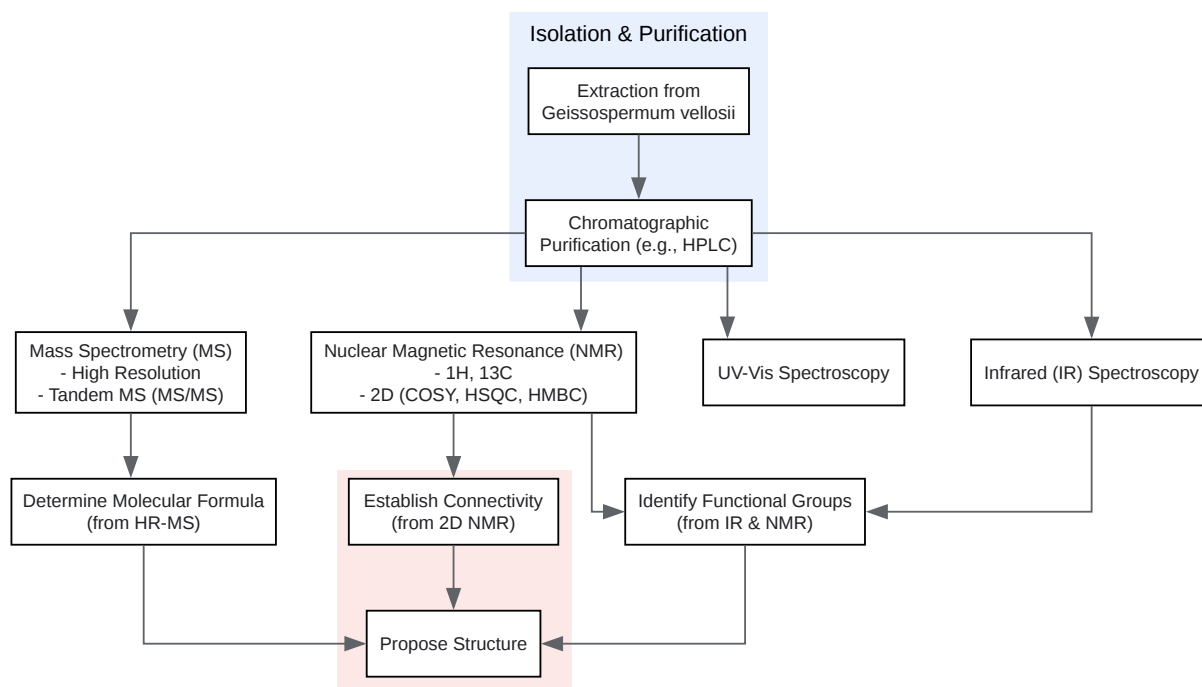
Experimental Protocol: IR Spectroscopy

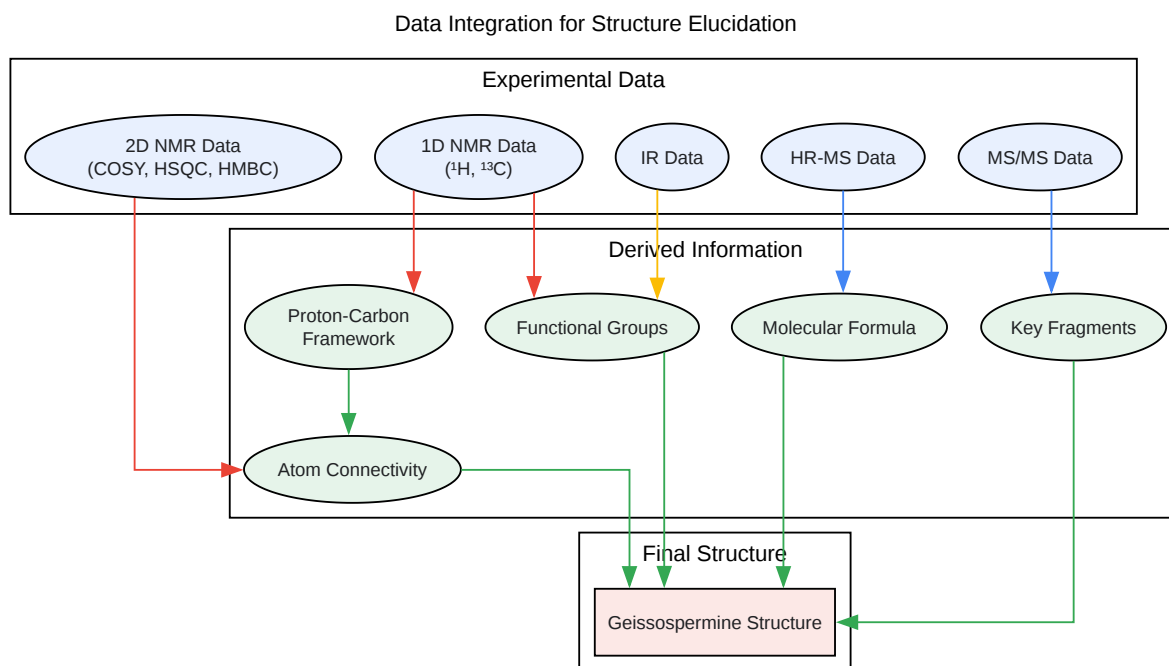
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: The purified sample can be analyzed as a KBr pellet, a thin film, or in a suitable solvent.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a complex natural product like **Geissospermine**.

## Spectroscopic Analysis Workflow for Geissospermine





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## References

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- To cite this document: BenchChem. [Spectroscopic Data Analysis of Geissospermine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1235785#spectroscopic-data-analysis-of-geissospermine]

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